Emetan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

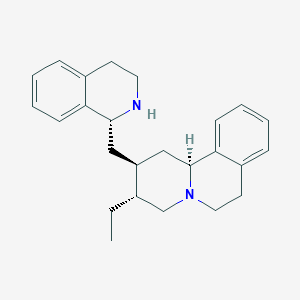

Emetan is an isoquinoline alkaloid fundamental parent, an isoquinoline alkaloid and a member of isoquinolines.

Aplicaciones Científicas De Investigación

Experimental Medicine Approach in Health Behavior Change

Experimental medicine (EM) offers a unique approach to accelerate research in health behavior change. This method emphasizes experimental tests of change mechanisms and programmatic research to identify effective strategies in promoting behavior change. EM's potential lies in advancing the understanding of which strategies are effective for whom and under what circumstances, contributing significantly to public health improvement (Sheeran, Klein, & Rothman, 2017).

Ecological Momentary Assessment in Substance Use Studies

Ecological momentary assessment (EMA) is highly suitable for studying episodic events like substance use, offering insights into patterns, mood, and contextual factors affecting substance use. This method has shown promise in capturing patterns not measurable by traditional methods, and its utility is expanding into various areas including treatment applications (Shiffman, 2009).

EMA in Alcohol Use and Consequences

EMA has advanced alcohol research by providing high-resolution data on drinking patterns and their dynamic predictors. It aids in understanding the precipitants of drinking, the patterns of consumption, and the associated physical, interpersonal, and legal consequences. Despite some limitations, EMA's potential in alcohol field research is vast (Wray, Merrill, & Monti, 2014).

EMA in Behavioral Medicine

EMA enables investigation of complex theoretical models in behavioral medicine. It surpasses traditional methods by assessing complex psychological, behavioral, and physiological processes in natural environments. This method allows for unique research questions and has strengths despite logistical and analytical challenges (Smyth & Stone, 2003).

Clinical Research Using Information Systems

Electronic medical record (EMR) data is emerging as a substrate for clinical research, offering insights into comorbidities, procedures, and outcomes. While EMR data collection is resource-efficient, it presents unique challenges in regulatory, privacy, and data quality aspects (Kheterpal, 2011).

Bridging Gap Between Research and Mental Health Care

Linking scientific research with routine mental health care practice, such as in the case of EMDR, is gaining attention. This approach stresses the importance of connecting research and practice for improved clinical outcomes (Engelhard, 2012).

Evolutionary Medicine in Human Health

Evolutionary medicine (EM) examines the evolutionary basis of diseases and its empirical research helps in understanding past, current, and future changes in human health. This field contributes to medical knowledge by analyzing generation-to-generation changes in human structure, functions, and pathologies (Rühli & Henneberg, 2013).

EM in Environmental Microbiology

In Environmental Microbiology (EM), Content-based Image Retrieval (CBIR) systems enhance effectiveness in information searching. These systems, using image segmentation and shape feature extraction, facilitate the retrieval of information on various microorganisms (Zou et al., 2015).

Electromagnetic Radiation in Cancer Research

Studies on electromagnetic fields (EMFs) show potential in various medical applications, including the treatment of cancer. EMFs are being increasingly used in research for understanding and treating cancer, providing new perspectives in oncological therapies (Verginadis et al., 2012).

Propiedades

Fórmula molecular |

C25H32N2 |

|---|---|

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

(2S,3R,11bS)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

InChI |

InChI=1S/C25H32N2/c1-2-18-17-27-14-12-20-8-4-6-10-23(20)25(27)16-21(18)15-24-22-9-5-3-7-19(22)11-13-26-24/h3-10,18,21,24-26H,2,11-17H2,1H3/t18-,21-,24+,25-/m0/s1 |

Clave InChI |

KSQYVPHTTWSOHG-CKBKHPSWSA-N |

SMILES isomérico |

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC=CC=C5CCN4 |

SMILES canónico |

CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=CC=CC=C5CCN4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

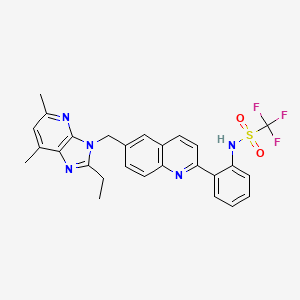

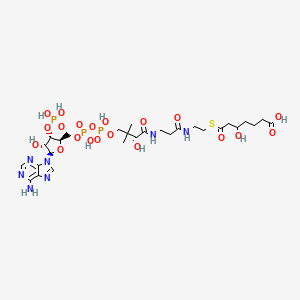

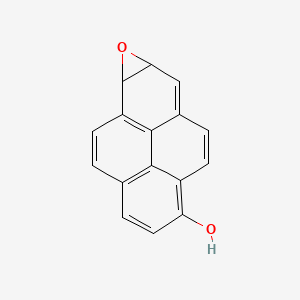

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1242439.png)

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)

![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)

![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)

![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)

![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)

![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)

![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)